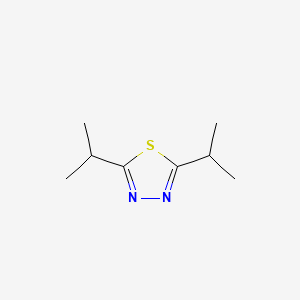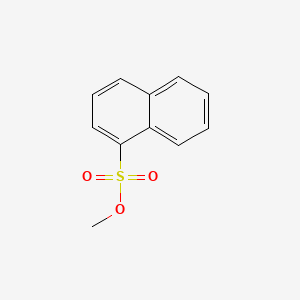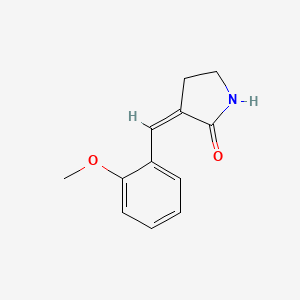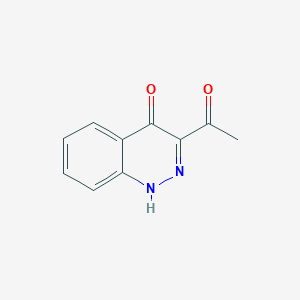
3-Acetyl-4-hydroxycinnoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Acetyl-4-hydroxycinnoline is a heterocyclic compound that has garnered significant interest in the fields of organic and medicinal chemistry. This compound is known for its unique structural features and diverse pharmacological properties, making it a valuable subject of study for researchers.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-acetyl-4-hydroxycinnoline typically involves the acetylation of 4-hydroxycinnoline. One common method includes the reaction of 4-hydroxycinnoline with acetyl chloride in the presence of a base such as pyridine . Another approach involves the use of acetic anhydride as the acetylating agent under acidic conditions .
Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound .
Análisis De Reacciones Químicas
Types of Reactions: 3-Acetyl-4-hydroxycinnoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the acetyl group to an alcohol.
Substitution: Electrophilic substitution reactions can introduce various substituents onto the cinnoline ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens and nitrating agents are used under acidic or basic conditions.
Major Products Formed: The major products formed from these reactions include quinones, alcohols, and substituted cinnoline derivatives .
Aplicaciones Científicas De Investigación
3-Acetyl-4-hydroxycinnoline has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 3-acetyl-4-hydroxycinnoline involves its interaction with specific molecular targets. The compound can inhibit bacterial growth by interfering with essential enzymes and metabolic pathways. In cancer cells, it may induce apoptosis by targeting specific signaling pathways .
Comparación Con Compuestos Similares
3-Acetyl-4-hydroxyquinolin-2(1H)-one: Shares similar structural features and pharmacological properties.
3-Acetyl-4-hydroxycoumarin: Known for its antimicrobial and antioxidant activities.
Uniqueness: 3-Acetyl-4-hydroxycinnoline is unique due to its specific structural configuration, which imparts distinct biological activities. Its ability to undergo diverse chemical reactions also sets it apart from similar compounds .
Propiedades
Fórmula molecular |
C10H8N2O2 |
|---|---|
Peso molecular |
188.18 g/mol |
Nombre IUPAC |
3-acetyl-1H-cinnolin-4-one |
InChI |
InChI=1S/C10H8N2O2/c1-6(13)9-10(14)7-4-2-3-5-8(7)11-12-9/h2-5H,1H3,(H,11,14) |
Clave InChI |
RZXNQPGHGIDBQX-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C1=NNC2=CC=CC=C2C1=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



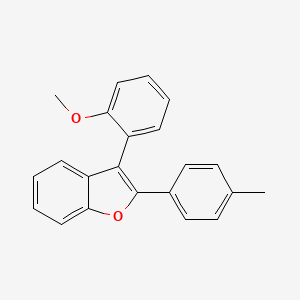
![N,N-Diethyl-2-[(1-phenylisoquinolin-3-yl)sulfanyl]ethan-1-amine](/img/structure/B12900318.png)

![N-(Hexahydrocyclopenta[c]pyrrol-2(1H)-yl)methanimine](/img/structure/B12900327.png)
![Isoxazolo[2,3-b][1,2]oxazine, hexahydro-3a-methoxy-2-phenyl-, trans-](/img/structure/B12900330.png)
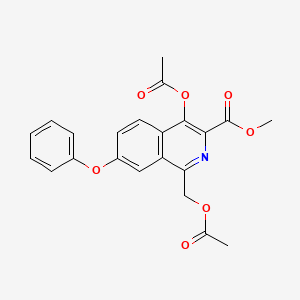
![1,2-Diazabicyclo[3.2.0]hept-3-ene](/img/structure/B12900342.png)
